

3-(1-Cyanoethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Cyanoethyl)benzoic acid

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An In-Depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

This technical guide provides a comprehensive overview of **3-(1-Cyanoethyl)benzoic acid**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Compound Properties

3-(1-Cyanoethyl)benzoic acid, also known as m-(1-Cyanoethyl)benzoic acid, is a derivative of benzoic acid with a 1-cyanoethyl group substituted at the meta position.^{[1][2]} Its chemical identity and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **3-(1-Cyanoethyl)benzoic acid**

Property	Value	References
Molecular Formula	C ₁₀ H ₉ NO ₂	[1][3][4][5][6][7]
Molecular Weight	175.18 g/mol	[1][4][8]
Exact Mass	175.0633 g/mol	[5]
CAS Number	5537-71-3	[1][4][8]
IUPAC Name	3-(1-cyanoethyl)benzoic acid	[5]
Synonyms	m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile	[1][2][5][9]
Appearance	Solid powder	[5][6]
Melting Point	145-148 °C	[2]
Solubility	Soluble in DMSO	[5]

Table 2: Mass Spectrometry Data for **3-(1-Cyanoethyl)benzoic acid**

m/z	Relative Intensity
175.0 (Molecular Ion)	Not explicitly stated, but implied
77.0	15.9%
51.0	9.3%
Additional peaks available in source	See reference for full data

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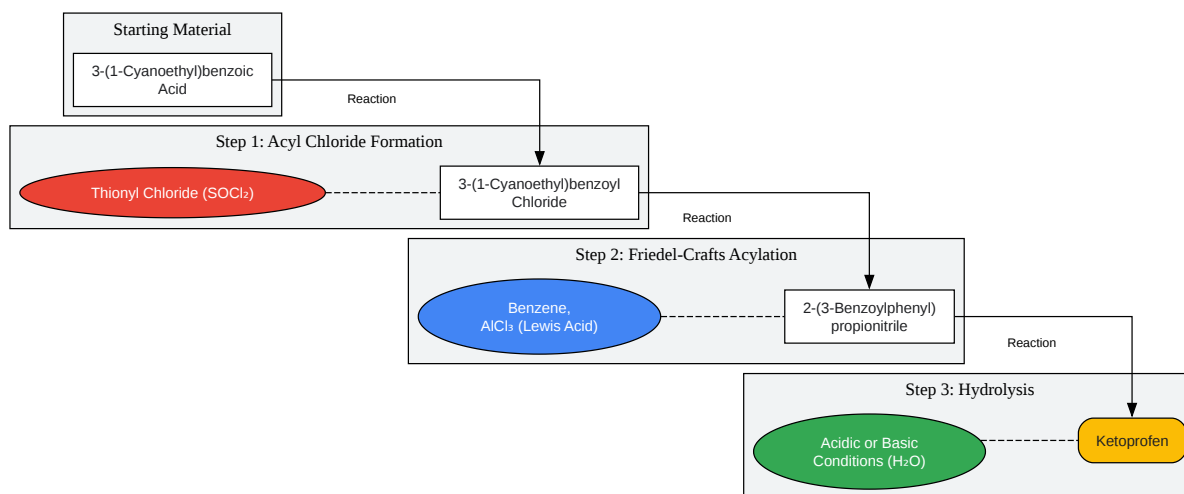
Source: ChemicalBook[10]

Key Applications in Drug Development and Biocatalysis

This compound is of significant interest primarily for its role as a critical intermediate in the synthesis of pharmaceuticals and as a substrate in biocatalytic screening.

Intermediate in the Synthesis of Ketoprofen

The most prominent application of **3-(1-Cyanoethyl)benzoic acid** is as a precursor in the manufacturing of Ketoprofen. Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. The synthetic pathway involves the conversion of the carboxylic acid group to a more reactive acyl chloride, which then undergoes a Friedel-Crafts acylation with benzene. The resulting intermediate then undergoes hydrolysis to yield Ketoprofen.^[4]

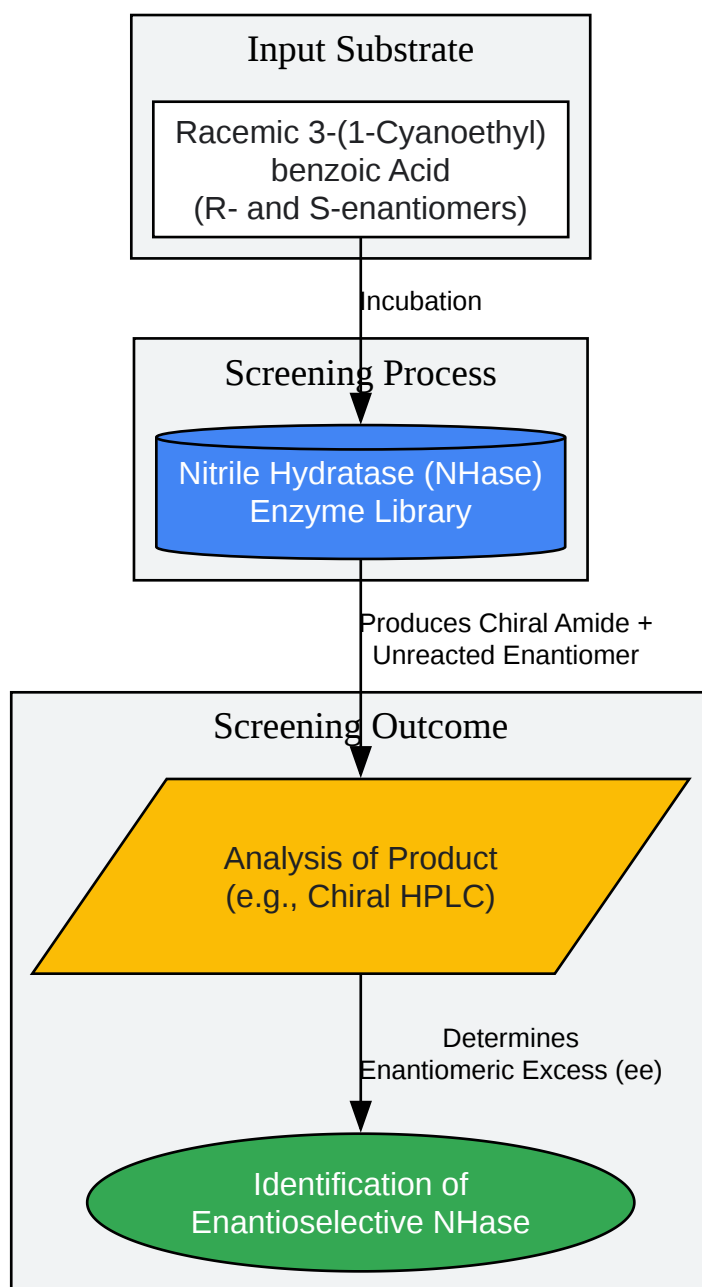


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Synthetic pathway of Ketoprofen from **3-(1-Cyanoethyl)benzoic acid**.

Substrate for Biocatalytic Screening

3-(1-Cyanoethyl)benzoic acid serves as a chiral substrate for screening nitrile hydratase (NHase) enzymes.[11] These enzymes are of significant industrial interest as they convert nitriles to valuable amides under mild conditions.[12][13] By using the racemic mixture of **3-(1-cyanoethyl)benzoic acid**, researchers can assess the enantioselectivity of different NHases, identifying biocatalysts that can produce enantiomerically pure amides for further use as chiral building blocks in drug synthesis. For example, the nitrile hydratase from *Nitriliruptor alkaliphilus* (iso2) has been shown to hydrate this substrate with a very high enantiomeric ratio ($E > 100$).[12]



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Workflow for screening enantioselective Nitrile Hydratases.

Experimental Protocols

Synthesis of 3-(1-Cyanoethyl)benzoic acid

A documented method for the preparation of **3-(1-Cyanoethyl)benzoic acid** involves starting from a 2-chlorobenzoic acid metal salt.[3]

- Materials: Sodium 2-chlorobenzoate, propionitrile, sodium amide, liquid ammonia, water, concentrated hydrochloric acid.[3]
- Procedure:
 - In a reactor cooled to -33 °C, add liquid ammonia.
 - Slowly add sodium amide and propionitrile to the reactor and stir for approximately 30 minutes.[3]
 - Add sodium 2-chlorobenzoate to the mixture and continue stirring for 1 to 1.5 hours.[3]
 - Allow the reactor to warm to room temperature to evaporate the liquid ammonia.
 - Carefully add water to quench any remaining sodium amide.
 - Acidify the mixture by adding concentrated hydrochloric acid, which will cause the product to precipitate.[3]
 - Filter the resulting solid to isolate the **3-(1-Cyanoethyl)benzoic acid** product.[3]

Synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid

This synthesis is a multi-step process that begins with the activation of the carboxylic acid.[4][8]

Step 1: Formation of 3-(1-Cyanoethyl)benzoyl chloride

- Objective: To convert the carboxylic acid into a more reactive acyl chloride.
- Procedure: React **3-(1-Cyanoethyl)benzoic acid** with an excess of thionyl chloride (SOCl_2), often with gentle heating. The reaction progress can be monitored by the cessation of HCl gas evolution. Excess thionyl chloride is typically removed by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation of Benzene

- Objective: To synthesize the intermediate 2-(3-benzoylphenyl)propionitrile.[4]

- Materials: 3-(1-Cyanoethyl)benzoyl chloride, anhydrous benzene, anhydrous aluminum chloride (AlCl_3), anhydrous dichloromethane (DCM), hydrochloric acid, sodium bicarbonate, brine, and a drying agent (e.g., MgSO_4).^[4]
- Procedure:
 - Suspend anhydrous AlCl_3 in anhydrous DCM in a flask under an inert atmosphere and cool in an ice bath.
 - Slowly add a solution of 3-(1-Cyanoethyl)benzoyl chloride in anhydrous benzene to the AlCl_3 suspension while keeping the temperature below 10 °C.^[4]
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (40-45 °C) for 2-4 hours.^[4]
 - Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.^[4]
 - Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with DCM, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.^[4]
 - Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propionitrile intermediate.^[4]

Step 3: Hydrolysis to Ketoprofen

- Objective: To hydrolyze the nitrile group of the intermediate to a carboxylic acid, yielding Ketoprofen.^[4]
- Procedure:
 - Heat the crude 2-(3-benzoylphenyl)propionitrile intermediate to reflux in an acidic solution (e.g., aqueous sulfuric or hydrochloric acid).^{[4][8]}
 - Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
 - Cool the mixture and adjust the pH to precipitate the crude Ketoprofen product.^[4]

- The crude product can be purified by recrystallization from a suitable solvent, such as methanol or a toluene/petroleum ether mixture.[4][8]

Protocol for Nitrile Hydratase (NHase) Activity Assay

While a specific protocol for **3-(1-Cyanoethyl)benzoic acid** is not detailed in the search results, a general assay can be adapted.

- Objective: To determine the activity and enantioselectivity of an NHase enzyme using **3-(1-Cyanoethyl)benzoic acid** as a substrate.
- Procedure:
 - Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0-8.0), a known concentration of the NHase enzyme (as a cell-free extract or purified enzyme), and **3-(1-Cyanoethyl)benzoic acid**.
 - Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.
 - Stop the reaction, often by adding acid or a water-miscible organic solvent.
 - Analyze the reaction mixture using an appropriate analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC).
 - Quantify the amounts of the remaining (R)- and (S)-enantiomers of **3-(1-Cyanoethyl)benzoic acid** and the formed (R)- and (S)-amide products to determine the conversion and the enantiomeric excess (ee) of the product.

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- To cite this document: BenchChem. [3-(1-Cyanoethyl)benzoic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664579#3-1-cyanoethyl-benzoic-acid-molecular-weight-and-formula]

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